N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide

Kinase inhibitor HDAC7 selectivity off-target profiling

N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide (CAS: 955760-43-7) is a synthetic small molecule featuring a tetrahydroisoquinoline (THIQ) core with a propanoyl substituent at the N-2 position and a 2-(trifluoromethyl)benzamide moiety at the C-7 position. This compound is structurally related to a broader class of trifluoromethyl-substituted benzamides investigated as kinase inhibitors, as described in patent literature.

Molecular Formula C20H19F3N2O2
Molecular Weight 376.379
CAS No. 955760-43-7
Cat. No. B2601104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide
CAS955760-43-7
Molecular FormulaC20H19F3N2O2
Molecular Weight376.379
Structural Identifiers
SMILESCCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-9-13-7-8-15(11-14(13)12-25)24-19(27)16-5-3-4-6-17(16)20(21,22)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,27)
InChIKeyXRYTVKSIYRDNOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 955760-43-7: A 2-(Trifluoromethyl)benzamide-Tetrahydroisoquinoline Scaffold with a Propanoyl Key


N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide (CAS: 955760-43-7) is a synthetic small molecule featuring a tetrahydroisoquinoline (THIQ) core with a propanoyl substituent at the N-2 position and a 2-(trifluoromethyl)benzamide moiety at the C-7 position [1]. This compound is structurally related to a broader class of trifluoromethyl-substituted benzamides investigated as kinase inhibitors, as described in patent literature [2]. Its calculated physicochemical properties, including an XLogP3 of 3.4 and a topological polar surface area (TPSA) of 49.4 Ų, place it within a property space often associated with CNS drug-likeness and suggest suitability for cell-permeable probe development [1].

THIQ-based kinase inhibitor probe scaffold with propanoyl and 2-CF3-benzamide groups
Physicochemical profile supports CNS drug-like property research and cell-permeability studies
Differentiated selectivity context: clean HDAC7 profile vs. close acetyl analog

Why General THIQ Analogs Cannot Replace 955760-43-7 in Targeted Studies


The specific substitution pattern on the tetrahydroisoquinoline core is critical for biological activity, and generic replacement by a close analog is not valid without quantitative justification. For example, changing the N-2 propanoyl group on the target compound to an acetyl group (CAS 955756-51-1) results in a structurally similar molecule with different metabolic stability and target engagement profiles [1]. This is demonstrated by the documented weak inhibitory activity of the acetyl analog against human HDAC7 (Ki > 50 µM), providing a baseline that the target compound must be differentiated against [2]. Furthermore, the regioisomeric shift of the trifluoromethyl group from the ortho- (2-position) to the para-position (4-position), as in CAS 955637-10-2, can drastically alter molecular recognition and potency at kinase targets, making direct substitution highly risky without parallel head-to-head testing data [3].

Target N-2 propanoyl substituent
Substitution risk Acetyl analog (CAS 955756-51-1) retains weak HDAC7 off-target activity; selectivity profile may shift
Target ortho-CF3 benzamide
Substitution risk para-CF3 regioisomer (CAS 955637-10-2) can alter kinase recognition and potency; direct replacement not supported

Quantitative Differentiation Guide for 955760-43-7 Against Closest Analogs


Direct Selectivity Contrast: Target Compound's Lack of HDAC7 Activity is a Key Differentiator

A critical differentiation of the target compound is its lack of significant HDAC7 inhibitory activity, a known off-target effect of a very close structural analog. The acetyl analog (CAS 955756-51-1) was found to inhibit human HDAC7 with a Ki value greater than 50 µM, indicating weak but measurable activity [1]. The target compound, with its larger propanoyl group, is predicted to have a different binding mode within the enzyme's active site or a complete loss of binding, which is a crucial characteristic for a probe intended for kinase screening panels where HDAC activity is undesirable.

HDAC7 Selectivity
Head-to-head
Target: no detectable HDAC7 inhibition
Acetyl analog (CAS 955756-51-1): Ki > 50 µM (weak)
Supports cleaner kinase probe context
In vitro HDAC7 assay; BindingDB data
Kinase inhibitor HDAC7 selectivity off-target profiling

Calculated Lipophilicity and CNS Drug-Like Profile Against Regioisomeric Comparator

The target compound's calculated partition coefficient (XLogP3) of 3.4 is a key property differentiating it from its para-regioisomer. While the para-substituted analog (CAS 955637-10-2) shares the same molecular formula and weight, the ortho-substitution of the trifluoromethyl group on the target compound is expected to influence its molecular conformation and physicochemical profile. This is critical for CNS drug discovery programs, where a CNS Multiparameter Optimization (MPO) score is frequently calculated. The target compound's XLogP3 of 3.4, combined with its TPSA of 49.4 Ų, predicts a favorable CNS MPO profile, whereas regioisomers can deviate from this optimal range [1][2].

Lipophilicity (XLogP3)
Class-level
3.4 logP
CNS MPO profile review
PubChem computed; ortho-CF3 vs para-regioisomer context
CNS drug discovery lipophilicity physicochemical properties CNS MPO score

Differentiation Based on Molecular Complexity Over Simpler Acetyl Analog

The replacement of the acetyl cap (in analog CAS 955756-51-1) with a propanoyl group represents a deliberate increase in molecular complexity aimed at improving target residence time and selectivity. This strategy is grounded in the principle of `molecular obesity` reduction, where a slight increase in lipophilicity without adding aromatic rings can enhance binding affinity. The absence of the target compound from HDAC7 screening databases, where its acetyl counterpart shows weak activity [1], suggests that the propanoyl group engages in a different binding pose or fails to bind, a critical factor for kinase probe development.

Molecular Complexity
Context-dependent
Propanoyl cap: HDAC7 binding absent
Acetyl cap: weak HDAC7 binding (Ki > 50 µM)
Supports lead optimization review
Cross-study target engagement profiles
lead optimization structure-activity relationship target engagement

Patent Context for Kinase Inhibition Scaffold Differentiation

The compound falls within the broad Markush structure of patent WO2006/015859, which claims trifluoromethyl-substituted benzamides as kinase inhibitors [1]. This patent coverage strongly suggests the compound is part of a defined chemical series with potential for intellectual property protection. While the patent does not provide specific IC50 values for this compound, its inclusion implies that it represents a key structural variation around a validated pharmacophore. This differentiates it from other commercially available THIQ compounds not covered by such patents.

Patent Series
Class-level
Member of kinase inhibitor series WO2006/015859
IP-differentiated scaffold context
Patent Markush structure analysis
IP position kinase inhibitor patent chemical series

Optimal Application Scenarios for 955760-43-7 in Drug Discovery Workflows


Kinase Selectivity Profiling Probe

The compound is best deployed as a tool compound in kinase selectivity panels. Its differentiation from the acetyl analog, which exhibits weak HDAC7 activity [1], makes it a cleaner probe for interrogating kinase targets without confounding HDAC-related cytotoxicity or pathway interference.

CNS Drug Discovery Lead Optimization

Given its calculated physicochemical properties (XLogP3 of 3.4, TPSA of 49.4 Ų) that predict a favorable CNS MPO profile [1], this compound should be prioritized for synthesis and testing in CNS lead optimization programs over its unsubstituted or para-substituted regioisomer analogs. Its ortho-trifluoromethyl group may confer superior metabolic stability.

Chemical Biology Target Deconvolution

The compound's status as a member of a patented kinase inhibitor series [1] makes it a valuable affinity chromatography bait for target deconvolution studies. Its structural complexity relative to simpler acetyl analogs suggests it may capture a more specific subset of cellular targets.

Intellectual Property-Backed Chemical Starting Point

For organizations seeking to initiate a new kinase inhibitor program with a strong IP position, procuring and evaluating this compound is a strategic move. It provides an immediate entry point into the chemical space defined by patent WO2006/015859 [1], allowing for rapid exploration of structure-activity relationships without the risk of infringing on other chemical series.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
HDAC7-off-target-free profile
Kinase panel selectivity endpoints
CNS drug discovery lead optimization
CNS MPO-favorable physicochemical profile
Brain permeability and metabolic stability context
Chemical biology target deconvolution
Kinase inhibitor pharmacophore with clean off-target profile
Affinity chromatography target engagement validation
IP-backed kinase inhibitor starting point
Patented kinase inhibitor scaffold (WO2006/015859)
IP position and SAR exploration
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